1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
Description
1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is a piperazine derivative featuring a propan-2-ol backbone substituted with a 4-bromophenoxy group and a 4-(3-chlorophenyl)piperazine moiety. This structural arrangement confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry. Piperazine derivatives are widely explored for their interactions with central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine receptors, due to their ability to modulate neurotransmitter pathways .
Properties
Molecular Formula |
C19H22BrClN2O2 |
|---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
1-(4-bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C19H22BrClN2O2/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2 |
InChI Key |
OLXHJRBQZQLCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.
Formation of the Chlorophenylpiperazine Intermediate: This step involves the reaction of 3-chloroaniline with piperazine under acidic conditions to form the chlorophenylpiperazine intermediate.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the chlorophenylpiperazine intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new compounds with substituted groups.
Scientific Research Applications
1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Variations
| Compound Name | Structural Features | Biological Activity/Properties | Source |
|---|---|---|---|
| Target Compound : 1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol |
- 4-Bromophenoxy group - 3-Chlorophenylpiperazine |
- Potential CNS activity (e.g., receptor binding) - Moderate lipophilicity due to halogens |
|
| 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol | - Sulfonyl group in piperazine - 3-Phenoxyphenoxy substituent |
- Enhanced solubility due to sulfonyl group - Possible metabolic stability improvements |
|
| 1-(4-Chloro-3-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride | - Chloro and methyl substituents - Ethylpiperazine |
- Increased steric bulk - Altered receptor selectivity |
|
| 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol hydrochloride | - Propargyl ether group - 3-Chlorophenylpiperazine |
- Antifungal activity - Enhanced reactivity due to alkyne group |
|
| 1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride | - Bicyclic structure - Chlorophenylpiperazine |
- Improved CNS penetration - Unique pharmacokinetic profile |
Impact of Substituents on Properties
Chlorine in the phenylpiperazine moiety (as in the target compound) may improve receptor binding affinity compared to non-halogenated analogs .
Functional Group Variations :
- Sulfonyl groups (e.g., in ’s compound) improve aqueous solubility but may reduce membrane permeability .
- Propargyl ethers (e.g., ’s compound) introduce metabolic liabilities due to alkyne reactivity but offer opportunities for click chemistry modifications .
Pharmacological and Chemical Insights
Receptor Interactions
Piperazine derivatives often exhibit affinity for dopamine D2 and serotonin 5-HT1A/2A receptors.
Metabolic Stability
- The 4-bromophenoxy group may slow oxidative metabolism compared to smaller substituents (e.g., methoxy or fluoro groups) .
- Compounds with sulfonyl groups () are less prone to CYP450-mediated degradation, enhancing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
